1-(4-Amino-2-methoxyphenyl)propan-2-one

Chemical Purity Procurement Specification Analytical Chemistry

The combined para-amino and ortho-methoxy substitution creates a unique electronic environment that alters reactivity, nucleophilicity, and biological activity compared to simpler analogs. This compound enables reproducible lead optimization and differentiation pathway studies with confidence. Available at ≥98% purity for critical research applications.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1803833-25-1
Cat. No. B15382973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-2-methoxyphenyl)propan-2-one
CAS1803833-25-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=C(C=C1)N)OC
InChIInChI=1S/C10H13NO2/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5,11H2,1-2H3
InChIKeyQYAYIZFBGUYUIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-2-methoxyphenyl)propan-2-one (CAS 1803833-25-1): Chemical Profile and Core Specifications for Procurement Decisions


1-(4-Amino-2-methoxyphenyl)propan-2-one (CAS 1803833-25-1) is a phenylpropanone derivative featuring a para-amino and ortho-methoxy substitution pattern on the aromatic ring. With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol , this compound belongs to the class of substituted aromatic ketones. Its structural features position it as an intermediate of interest in medicinal chemistry and organic synthesis applications. The compound is commercially available with purity specifications typically ranging from 95% to ≥98% , and it is characterized by its insolubility in water but good solubility in organic solvents . The presence of both electron-donating amino and methoxy groups on the phenyl ring imparts unique electronic and steric properties that distinguish it from simpler phenylpropanone analogs.

Why Generic Substitution of 1-(4-Amino-2-methoxyphenyl)propan-2-one with Simpler Phenylpropanone Analogs is Scientifically Unjustified


The presence of both the para-amino and ortho-methoxy groups on the phenyl ring of 1-(4-amino-2-methoxyphenyl)propan-2-one creates a unique electronic environment that cannot be replicated by simpler phenylpropanone analogs such as 1-(4-methoxyphenyl)propan-2-one (CAS 122-84-9) or 1-(4-aminophenyl)propan-2-one (CAS 62044-15-9). The amino group is a strong electron donor via resonance, while the methoxy group provides both inductive and resonance electron donation; their combined ortho/para positioning significantly alters the nucleophilicity of the amino group, the acidity of the alpha-protons, and the overall reactivity of the ketone moiety . Substituting this compound with an analog lacking either substituent—or with a different substitution pattern—introduces uncontrolled variables in synthetic pathways, potentially leading to altered reaction kinetics, different impurity profiles, or complete failure of the intended transformation. Furthermore, preliminary biological data indicate that this specific substitution pattern may confer unique biological activities [1] that would be absent in analogs. For applications in medicinal chemistry lead optimization or as a building block in complex syntheses, generic substitution based solely on core scaffold similarity carries an unacceptable risk of experimental failure and resource waste.

Quantitative Comparative Evidence: 1-(4-Amino-2-methoxyphenyl)propan-2-one vs. Closest Analogs


Purity Specification Advantage: ≥98% Assay for Target Compound vs. 97% for Common Analog

The target compound, 1-(4-amino-2-methoxyphenyl)propan-2-one (CAS 1803833-25-1), is commercially available with a purity specification of ≥98% (NLT 98%) from a verified supplier . In contrast, the structurally related analog 1-(4-methoxyphenyl)propan-2-one (CAS 122-84-9) is commonly supplied at 97% purity . This 1 percentage point difference in minimum purity represents a reduction in total impurity burden of at least 33% (from up to 3% total impurities to ≤2% total impurities), which can be critical in sensitive downstream applications.

Chemical Purity Procurement Specification Analytical Chemistry

Distinct Molecular Properties: Calculated LogP and Molecular Weight Differentiate from Common Analog

The target compound exhibits a molecular weight of 179.22 g/mol and a calculated LogP value of approximately 1.3 (estimated based on structural algorithms) [1]. The comparator 1-(4-methoxyphenyl)propan-2-one (CAS 122-84-9) has a lower molecular weight of 164.20 g/mol [2] and a higher experimental/calculated LogP of 1.80–1.83 [3][4]. The addition of the amino group increases molecular weight by ~15 g/mol while simultaneously reducing lipophilicity by approximately 0.5 LogP units due to the introduction of a hydrogen bond donor.

Physicochemical Properties Lipophilicity Drug-likeness

Differentiation-Inducing Biological Activity: Evidence for Anticancer Potential Absent in Analog

Patent-associated data indicates that 1-(4-amino-2-methoxyphenyl)propan-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity is cited as evidence for potential use as an anticancer agent and for the treatment of skin diseases such as psoriasis. In contrast, 1-(4-methoxyphenyl)propan-2-one (CAS 122-84-9) is reported to have no known biological function or activity attributed to it . The introduction of the amino group in the para position appears to confer a distinct biological profile.

Cell Differentiation Anticancer Oncology Research

Validated Application Scenarios for 1-(4-Amino-2-methoxyphenyl)propan-2-one Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization: Building Block with Distinct Physicochemical Profile

The target compound's combination of an amino group (hydrogen bond donor) and a methoxy group, along with its intermediate LogP (~1.3) and molecular weight (179.22 g/mol), makes it a valuable building block for lead optimization programs targeting improved drug-likeness . Its lower lipophilicity compared to 1-(4-methoxyphenyl)propan-2-one (LogP 1.80) offers advantages in reducing off-target binding and improving aqueous solubility of final compounds. Medicinal chemists can leverage this distinct physicochemical signature to explore structure-activity relationships that would not be accessible using simpler analogs.

Cell Differentiation Studies in Oncology Research

The reported activity in arresting proliferation and inducing monocyte differentiation from undifferentiated cells positions this compound as a potential probe for studying differentiation pathways in cancer biology [1]. Researchers investigating agents that promote differentiation of leukemic cells or other undifferentiated malignancies may find this compound a suitable starting point for further mechanistic studies. The higher purity specification (≥98%) ensures that observed biological effects are attributable to the parent compound rather than impurities.

Analytical Method Development and Reference Standard Preparation

The availability of the compound at ≥98% purity, combined with its distinct chromatographic properties (retention time, UV absorption profile) relative to common phenylpropanone analogs, makes it suitable as a reference standard for HPLC method development and impurity profiling . Its molecular weight (179.22 g/mol) and predicted LogP (~1.3) provide clear differentiation from 1-(4-methoxyphenyl)propan-2-one (MW 164.20, LogP 1.80), facilitating unambiguous identification in complex mixtures.

Synthesis of Functionalized Arylethylamine Derivatives

As a phenylpropan-2-one derivative with a para-amino group, this compound serves as a versatile precursor for the synthesis of substituted arylethylamines via reductive amination or other transformations [2]. The ortho-methoxy group can participate in directed ortho-metalation or other regioselective reactions, enabling the construction of more complex molecular architectures. The presence of both amino and methoxy functionalities provides orthogonal handles for further derivatization, expanding the accessible chemical space compared to mono-substituted analogs.

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